molecular formula C12H17NO4S B1377624 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate CAS No. 1339953-58-0

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate

Cat. No.: B1377624
CAS No.: 1339953-58-0
M. Wt: 271.33 g/mol
InChI Key: GQPGLNRUOSQXDM-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a morpholine isostere, making it a valuable building block in medicinal chemistry .

Preparation Methods

The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate typically involves a multi-step process starting from inexpensive starting materials. The synthetic route includes several straightforward chemical reactions, culminating in the formation of the tosylate salt . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of tosyl chloride as a reagent to introduce the tosylate group.

Chemical Reactions Analysis

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to mimic morpholine, a common functional group in drugs known for its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.

Case Studies

  • Analgesic Activity : Research indicates that derivatives of this compound may exhibit central analgesic activity similar to opioids but with reduced side effects, making them potential candidates for pain management therapies .
  • Enzyme Modulation : Preliminary studies suggest that the compound can interact with enzymes involved in metabolic pathways, potentially acting as inhibitors or modulators .

Biological Applications

The unique bicyclic structure of this compound allows it to interact with various biological targets:

  • Enzyme Interactions : The compound has shown promise in modulating enzyme activity, which could be useful in drug development targeting specific metabolic pathways.
  • Receptor Binding : Its ability to bind to receptors suggests potential applications in neuropharmacology, particularly concerning neuronal nicotinic acetylcholine receptors .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. It can undergo various chemical reactions:

  • Oxidation and Reduction : The compound can be oxidized or reduced using common reagents, facilitating the formation of various derivatives with altered biological properties.
  • Nucleophilic Substitution Reactions : The tosylate group can be replaced by other nucleophiles under appropriate conditions, allowing for the creation of diverse chemical entities .

Mechanism of Action

The mechanism by which 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is often compared to other bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane. These compounds share similar lipophilicity and structural features but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its tosylate group, which enhances its reactivity and utility in various chemical reactions.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Biological Activity

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is a compound that has recently attracted attention in the field of medicinal chemistry due to its potential biological activities. Its unique bicyclic structure, which incorporates both oxygen and nitrogen heteroatoms, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigation.

The molecular formula of this compound is C7H7O3SC_7H_7O_3S, with a molecular weight of approximately 270.325 g/mol. The compound features a tosylate group that enhances its reactivity, particularly in nucleophilic substitution reactions, which are crucial for synthesizing analogs with potentially improved biological properties .

Preliminary studies indicate that this compound may exert its biological effects by mimicking morpholine, a common functional group in pharmaceuticals known for its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions. The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and influencing biochemical pathways such as cell signaling and metabolism.

Biological Activity

Research into the biological activity of this compound has yielded promising results:

  • Enzyme Interactions : The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
  • Receptor Binding : Its structural properties suggest that it could bind to various receptors, influencing physiological responses.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
This compoundC7H7O3SBicyclic structure with heteroatoms
MorpholineC4H9NOCommonly used in drug design and as a solvent
2-Azabicyclo[2.2.2]octaneC7H13NKnown for stability and diverse reactivity

The unique arrangement of heteroatoms in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Inhibition Studies : Research has indicated that analogs of this compound can inhibit specific enzymes involved in cancer metabolism, suggesting a potential role in cancer therapeutics.
  • Pharmacokinetic Assessments : Studies have shown that modifications to the bicyclic structure can lead to enhanced bioavailability and reduced toxicity profiles, making them suitable candidates for drug development.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-6-3-5(1)7-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPGLNRUOSQXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339953-58-0
Record name 6-oxa-3-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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